Ammonium tetraborate tetrahydrate

Description

Significance of Boron Chemistry and Polyborates in Contemporary Research

Boron chemistry is a diverse and rapidly evolving field of study. The element's unique ability to form stable, covalent bonds with a variety of elements, including itself, carbon, nitrogen, and oxygen, leads to a vast array of compounds with unique electronic and structural properties. nih.gov Boron compounds are notable for their electron-deficient nature, which makes them useful in a wide range of chemical reactions, including as catalysts. numberanalytics.comrsc.org The field has been recognized with multiple Nobel Prizes and continues to expand into new areas of research. nih.gov

Polyborates are a class of boron compounds characterized by complex anionic structures containing multiple boron atoms linked by oxygen atoms. These structures can be chains, rings, or more complex three-dimensional networks. researchgate.net The ability of boron to adopt both trigonal and tetrahedral coordination geometries with oxygen contributes to the vast structural diversity of polyborates. This structural versatility allows for the design of materials with specific properties, making polyborates crucial in materials science, and as building blocks for crystal engineering and the generation of supramolecular architectures. researchgate.net

Overview of Ammonium (B1175870) Tetraborate (B1243019) Tetrahydrate as a Key Inorganic Compound

Ammonium tetraborate tetrahydrate, also known as ammonium biborate tetrahydrate, is a prominent example of a polyborate. sigmaaldrich.comsigmaaldrich.com It is a white, crystalline solid that is soluble in water. samaterials.com This compound serves as a key intermediate and precursor in various chemical processes. One of its primary roles is as a source of boron for the synthesis of other boron-containing compounds and materials. samaterials.com For instance, it can be used in the production of boron oxide. researchgate.net

Its utility extends to applications such as a flame retardant, where it can be incorporated into materials like plastics, textiles, and wood to enhance their fire resistance. samaterials.com It also functions as a corrosion inhibitor in metalworking fluids. samaterials.com In chemical synthesis, it is used in organic synthesis and metal surface treatments. samaterials.com The compound is typically synthesized through the reaction of boric acid and ammonium hydroxide (B78521) in an aqueous solution. researchgate.netcrystalls.info

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 12228-87-4 sigmaaldrich.comsamaterials.com |

| Molecular Formula | (NH₄)₂B₄O₇·4H₂O sigmaaldrich.comsamaterials.com |

| Molecular Weight | 263.38 g/mol sigmaaldrich.comsamaterials.com |

| Appearance | White, crystalline powder samaterials.comfujifilm.com |

| Density | 1.580 g/cm³ lookchem.com |

| pH | ~8.8 (in solution) sigmaaldrich.com |

| Water Solubility | 3.75% (0°C), 9.00% (25°C), 21.2% (50°C), 52.7% (90°C) lookchem.com |

This table is interactive. Click on the headers to sort the data.

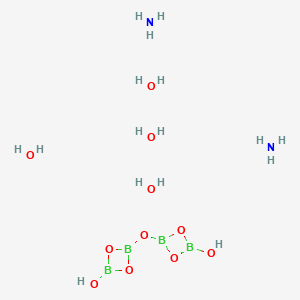

Structural and Compositional Notation of this compound ((NH₄)₂B₄O₅(OH)₄·2H₂O)

The chemical formula of this compound is most accurately represented as (NH₄)₂[B₄O₅(OH)₄]·2H₂O. This notation provides a clearer picture of its complex ionic structure than the simpler (NH₄)₂B₄O₇·4H₂O.

The core of the structure is the tetraborate anion, [B₄O₅(OH)₄]²⁻. This polyanion consists of a central framework of four boron atoms and nine oxygen atoms. Within this structure, there are two boron atoms that are tetrahedrally coordinated to four oxygen atoms each, and two boron atoms that are trigonally coordinated to three oxygen atoms each. This arrangement forms a stable, bicyclic structure.

The negative charge of the tetraborate anion is balanced by two ammonium cations (NH₄⁺). The "tetrahydrate" designation in the common name indicates the presence of four water molecules per formula unit in the crystal lattice. However, the more descriptive formula reveals that two of these are coordinated as water of hydration (2H₂O) and four are part of the anion as hydroxyl groups (OH). These water molecules and hydroxyl groups are integral to the crystal structure, participating in an extensive network of hydrogen bonds that stabilizes the entire ionic lattice.

Structure

2D Structure

Properties

IUPAC Name |

azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNWNKFWDJRMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H16N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657522 | |

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12228-87-4 | |

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Microscopic Characterization of Ammonium Tetraborate Tetrahydrate

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of ammonium (B1175870) tetraborate (B1243019) tetrahydrate. These complementary methods provide detailed information about the vibrational modes of the constituent ions and molecules, particularly the tetraborate anion and the ammonium cation. nih.gov

The tetraborate anion (B₄O₇²⁻) is a complex structure containing both trigonal BO₃ and tetrahedral BO₄ units. The vibrational spectra of ammonium tetraborate tetrahydrate are characterized by bands corresponding to the stretching and bending modes of these fundamental building blocks.

BO₃ Units: Trigonal BO₃ groups exhibit characteristic vibrational modes. researchgate.net The symmetric stretching vibration (ν₁) and asymmetric stretching vibration (ν₃) are typically observed in the high-frequency region of the Raman and IR spectra. nih.gov Bending modes (ν₂ and ν₄) occur at lower frequencies. researchgate.net

BO₄ Units: Tetrahedral BO₄ units also have distinct vibrational signatures. The presence of these units is confirmed by specific bands in the vibrational spectra, which differ from those of the BO₃ groups. researchgate.net The analysis of these bands helps in understanding the connectivity of the borate (B1201080) network.

The ammonium ion (NH₄⁺) also contributes to the vibrational spectra. The N-H stretching vibrations are typically observed in the range of 3024-3586 cm⁻¹. walshmedicalmedia.com Bending modes of the ammonium ion can also be identified in the spectra. mdpi.com

FTIR and Raman spectra of hydrated ammonium borates have been recorded and fundamental vibrational modes identified. jlu.edu.cnresearchgate.net For instance, in a study on hydrated ammonium borates, a strong and sharp band around 516 cm⁻¹ in the Raman spectrum was tentatively assigned to the symmetric pulse vibration of the polyborate anion. jlu.edu.cnresearchgate.net

Table 1: General Wavenumber Ranges for Vibrational Modes in Borates

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Boron Unit |

| Symmetric B-O Stretching | 920 - 980 | BO₃ |

| Asymmetric B-O Stretching | 1200 - 1450 | BO₃ |

| Out-of-plane Bending | 690 - 750 | BO₃ |

| In-plane Bending | 540 - 620 | BO₃ |

| Symmetric B-O Stretching | 750 - 800 | BO₄ |

| Asymmetric B-O Stretching | 850 - 1100 | BO₄ |

| Bending Modes | 300 - 500 | BO₄ |

Note: Specific peak positions can vary based on the crystalline environment and cation identity.

The spectra can also provide information about the hydrogen bonding network within the crystal lattice. The water of hydration and the ammonium ions are involved in hydrogen bonding with the tetraborate anions. These interactions can cause shifts in the vibrational frequencies of the O-H and N-H bonds, providing insight into the strength and nature of these bonds.

Electron Microscopy Techniques for Morphological and Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound at various length scales.

Scanning Electron Microscopy (SEM) is employed to examine the surface topography, particle size, and shape of this compound crystals. SEM images can reveal details about the crystal habit, surface defects, and the degree of agglomeration of the particles. researchgate.net Studies have utilized SEM to observe the morphology of borate compounds, which can vary depending on the synthesis conditions. researchgate.netresearchgate.net The morphology of the crystals can influence the material's bulk properties and reactivity.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the investigation of nanoscale features and the internal structure of the crystals. TEM can be used to identify crystalline domains, lattice fringes, and defects within the crystal structure. This level of detail is crucial for understanding the relationship between the atomic arrangement and the macroscopic properties of the material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of this compound. XPS analysis provides valuable information about the surface chemistry, which can differ from the bulk composition due to interactions with the environment or surface segregation of certain species.

By analyzing the binding energies of the core-level electrons of boron, nitrogen, oxygen, and any surface contaminants, XPS can confirm the presence of the expected elements and identify their oxidation states. This information is critical for understanding surface reactivity, catalytic activity, and the performance of the material in various applications.

Other Advanced Characterization Methods

Beyond standard spectroscopic techniques, a range of advanced analytical methods can be employed to provide deeper insights into the structural, thermal, and morphological properties of this compound ((NH₄)₂B₄O₇·4H₂O). These methods are crucial for understanding the material's behavior under various conditions and for quality control in its applications.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal decomposition behavior of this compound. When subjected to a controlled heating program, the compound undergoes a multi-step decomposition process involving dehydration and deamination.

The crystal structure of this compound is more accurately represented by the formula (NH₄)₂B₄O₅(OH)₄·2H₂O, indicating the presence of ammonium ions, hydroxyl groups, and water molecules. researchgate.net The thermal decomposition is expected to proceed through the loss of these groups. Studies have shown that the dehydration of this compound occurs over a broad temperature range, from approximately 70°C to 250°C, with a significant event noted around 109.99°C. nih.gov The subsequent deamination, the release of ammonia (B1221849), occurs at higher temperatures, typically between 310°C and 335°C. nih.gov The total weight loss for the decomposition of this compound to boron oxide in the temperature range of 25–450°C has been calculated to be 47.12%. researchgate.net

| Decomposition Stage | Temperature Range (°C) | Species Lost | Total Weight Loss (%) |

|---|---|---|---|

| Dehydration | ~70 - 250 | H₂O | 47.12 |

| Deamination | ~310 - 335 | NH₃ |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the morphology, crystal habit, and surface topography of this compound. SEM analysis can reveal detailed information about the size and shape of the crystals, which are influenced by the synthesis conditions. For instance, studies on the nucleation kinetics of this compound have utilized SEM to observe the crystal growth and the effect of impurities on the crystal morphology. researchgate.net

Furthermore, SEM is employed to assess the uniformity of coatings and doped layers prepared using this compound as a boron source. In the fabrication of p-type emitters for silicon solar cells, SEM can be used to analyze the surface of the boron-doped layer, ensuring a homogenous and continuous film, which is critical for device performance. researchgate.net Microscopic photographs have also documented the physical changes of the material upon calcination, such as puffing and shrinking at different temperatures.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly ¹¹B NMR, is a highly effective technique for probing the local environment of boron atoms within the tetraborate anion. The tetraborate anion contains both three-coordinate trigonal (BO₃) and four-coordinate tetrahedral (BO₄) boron sites. ¹¹B ssNMR can distinguish between these two coordination environments due to their different chemical shifts. st-andrews.ac.uk

While specific ¹¹B ssNMR studies on this compound are not extensively reported, the principles are well-established from studies on analogous borate compounds like sodium tetraborate tetrahydrate (borax). researchgate.net In such compounds, the ¹¹B magic-angle spinning (MAS) NMR spectra exhibit distinct resonances for the B³ and B⁴ sites. st-andrews.ac.ukresearchgate.net Advanced 2D ¹¹B-¹¹B correlation experiments can further reveal connectivity between these boron sites, providing detailed information about the medium-range order and the structure of the borate network. rsc.org This technique holds significant potential for a detailed structural elucidation of this compound and for detecting subtle structural changes resulting from processing or impurities.

Thermal Decomposition Pathways and Stability Studies of Ammonium Tetraborate Tetrahydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Decomposition Steps

Thermogravimetric (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study the thermal decomposition of ammonium (B1175870) tetraborate (B1243019) tetrahydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic or endothermic transitions.

Analysis of ammonium tetraborate tetrahydrate shows a multi-step decomposition process. The total weight loss calculated from the TGA curve between 25°C and 450°C is approximately 47.12%. This process involves the sequential loss of water and ammonia (B1221849). The decomposition begins at a relatively low temperature, with one source noting a decomposition point of 87°C for the tetrahydrate.

The TGA/DTA curves reveal distinct stages of mass loss, each corresponding to specific chemical events such as dehydration and deamination.

Table 1: Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | Process | Observed Weight Loss |

|---|---|---|---|

| Stage 1 | ~25 - 150 | Dehydration (Loss of 2 H₂O) | Data not specified in search results |

| Stage 2 & 3 | ~150 - 450 | Deamination and Dehydroxylation (Loss of NH₃ and H₂O) | Data not specified in search results |

| Total | 25 - 450 | Overall Decomposition | ~47.12% |

Mechanistic Investigations of Dehydration, Deamination, and Subsequent Decomposition

The decomposition of this compound proceeds through a well-defined sequence of chemical reactions involving dehydration, deamination, and dehydroxylation.

Dehydration : The initial step upon heating is the loss of the two molecules of water of crystallization. This process typically occurs at lower temperatures and corresponds to the first significant mass loss observed in TGA. (NH₄)₂B₄O₅(OH)₄·2H₂O → (NH₄)₂B₄O₅(OH)₄ + 2H₂O

Deamination and Dehydroxylation : Following the initial dehydration, further heating leads to the simultaneous or sequential loss of ammonia (deamination) from the ammonium ions and water from the hydroxyl groups (dehydroxylation). This complex stage results in the formation of various intermediate boron-oxygen-hydrogen-nitrogen compounds before the final solid product is formed. The decomposition of the NH₄⁺, OH⁻, and H₂O groups all contribute to the thermal effects seen in DTA.

Identification and Characterization of Solid Decomposition Products (e.g., Boron Oxide)

(NH₄)₂B₄O₇·4H₂O → 2B₂O₃ + 2NH₃ + 5H₂O

The identification and characterization of the final and intermediate solid products are typically performed using analytical techniques such as X-ray Diffraction (XRD). XRD is used to confirm the crystalline structure of the resulting material, ensuring, for example, that the final product is indeed boron oxide and to identify any intermediate crystalline phases that may form during the decomposition process.

Kinetic and Thermodynamic Parameters of Thermal Processes

The study of kinetic and thermodynamic parameters provides deeper insight into the energy requirements and spontaneity of the decomposition reactions.

Kinetic Analysis : Kinetic parameters, such as activation energy (Eα) and the pre-exponential factor (A), are crucial for understanding the reaction rate's dependence on temperature. These can be determined from TGA data obtained at multiple heating rates using model-free isoconversional methods like the Flynn–Wall–Ozawa (FWO) and Kissinger–Akahira–Sunose (KAS) models. The activation energy represents the minimum energy barrier that must be overcome for the decomposition to occur. While these are standard methods, specific kinetic parameters for the thermal decomposition of this compound are not detailed in the provided search results. For comparison, studies on other ammonium salts have determined activation energies for deamination and dehydration steps, which often fall in the range of 110-130 kJ·mol⁻¹.

Thermodynamic Analysis : Thermodynamic parameters, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can also be derived from thermal analysis data.

Enthalpy (ΔH) : Indicates whether a process is endothermic (absorbs heat, ΔH > 0) or exothermic (releases heat, ΔH < 0). The decomposition of hydrates and the release of ammonia are typically endothermic processes.

Entropy (ΔS) : Measures the change in disorder. The decomposition of a solid into gaseous products (H₂O, NH₃) results in a significant increase in entropy (ΔS > 0).

Gibbs Free Energy (ΔG) : Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process. The analysis of these parameters helps to predict the feasibility and conditions under which the decomposition will occur.

Solution Chemistry and Crystallization Kinetics of Ammonium Tetraborate Tetrahydrate

Aqueous Speciation of Borate (B1201080) Ions in the Presence of Ammonium (B1175870)

The chemistry of boron in aqueous solutions is complex due to the formation of various polyborate species. researchgate.net Boric acid (H₃BO₃) does not dissociate to release protons (H⁺) but acts as a Lewis acid, accepting a hydroxyl ion (OH⁻) to form the tetrahydroxyborate anion, B(OH)₄⁻. lsbu.ac.uk

The fundamental borate species in solution include boric acid, B(OH)₃, and various polyanions. rsc.org The distribution of these species is highly dependent on factors like pH, temperature, and the total boron concentration in the solution. researchgate.net In the presence of ammonium ions, the equilibrium is driven towards the formation of the tetraborate (B1243019) anion, [B₄O₅(OH)₄]²⁻, which is the core of the ammonium tetraborate crystal structure. lsbu.ac.uk At a pH of approximately 8.8, which is characteristic of ammonium tetraborate solutions, several borate species can coexist. sigmaaldrich.com Studies have identified species such as B(OH)₄⁻, B₃O₃(OH)₄⁻, B₅O₆(OH)₄⁻, B₃O₃(OH)₅²⁻, and B₄O₅(OH)₄²⁻ in borate solutions. rsc.org The specific concentration and transformation among these species are critical for understanding the crystallization process. researchgate.net

Factors Influencing Metastable Zone Width (MZW) in Crystallization

The Metastable Zone Width (MZW) is a crucial parameter in crystallization, representing a region of supersaturation where a solution can remain without spontaneous nucleation. mt.com For ammonium tetraborate tetrahydrate, the MZW is significantly affected by several process parameters, which dictates the stability of the solution for crystallization. researchgate.netitu.edu.tr

Supersaturation is the primary driving force for both nucleation and crystal growth. The MZW is a kinetic boundary, and its width is influenced by the saturation temperature of the solution. mt.com For this compound, the induction time for nucleation is heavily dependent on the level of supersaturation; higher supersaturation levels lead to shorter induction times and easier nucleation. researchgate.netbch.ro

Temperature plays a dual role. Firstly, the solubility of ammonium tetraborate is temperature-dependent, which is fundamental to creating supersaturation via cooling. mt.com Secondly, the saturation temperature itself affects the MZW. Experiments on this compound have been conducted at various saturation temperatures (e.g., 20°C, 33°C, 43°C, and 54°C) to study this effect. bch.ro Generally, growing crystals from a hot solution can lead to better transparency and faster crystallization compared to room temperature. crystalls.info

The pH of the solution influences the speciation of borate ions, which in turn can affect the MZW. researchgate.netresearchgate.net For this compound, a pH of around 8.8 is typical. sigmaaldrich.com The effect of pH on the MZW has been noted as a significant factor in its crystallization. researchgate.net

The cooling rate is one of the most critical parameters determining the MZW in cooling crystallization. researchgate.net A faster cooling rate generally leads to a wider MZW because the system has less time to nucleate at a given supersaturation level. mt.com Studies on this compound have measured the MZW at different cooling rates, such as 3 K/h, 5 K/h, 7 K/h, and 9 K/h, demonstrating this relationship. bch.ro

Table 1: Investigated Parameters for this compound MZW

| Parameter | Investigated Values/Ranges | Reference |

| Saturation Temperature | 20°C, 33°C, 43°C, 54°C | bch.ro |

| Cooling Rates | 3, 5, 7, 9 K/h | bch.ro |

| Supersaturation Ratio (S) | 1.3, 1.5, 1.8, 2.1 | researchgate.netbch.ro |

| pH | ~8.8 | researchgate.netsigmaaldrich.com |

Impurities in the crystallization solution can have a profound impact on both the MZW and the final crystal morphology. For this compound, the presence of certain metal ions has been shown to increase the MZW. researchgate.netresearchgate.net

Specifically:

Calcium (Ca²⁺) : The presence of Ca(II) ions increases the saturation temperature and widens the MZW. researchgate.netitu.edu.tr For instance, the MZW increased from 6.6°C to 7.5°C with the addition of Ca(II). researchgate.net

Magnesium (Mg²⁺) : Mg(II) ions also increase the MZW. The MZW was observed to increase from 6.6°C to 9°C in the presence of Mg(II). researchgate.net However, unlike calcium, magnesium decreases the saturation temperature. researchgate.netitu.edu.tr

Lead (Pb²⁺) : The presence of Pb(II) ions decreases the saturation temperature. researchgate.netitu.edu.tr

These impurities can also modify the crystal habit by being adsorbed onto the crystal surfaces or incorporated into the crystal lattice, often leading to dislocations and defects in the crystal structure. researchgate.netresearchgate.net Scanning electron microscopy has shown that crystals grown in the presence of Ca(II) and Mg(II) impurities exhibit dislocations in their growth morphology. researchgate.net At higher supersaturations in the presence of these impurities, growth can occur via a multiple nucleation mechanism. researchgate.net

Induction Time and Nucleation Rate Determination

Induction time is the period between the establishment of supersaturation and the appearance of the first detectable crystals. bch.ro It is a key parameter for quantifying nucleation kinetics and is influenced by supersaturation, temperature, agitation, and impurities. researchgate.netbch.ro For this compound, induction times have been measured under isothermal conditions at various supersaturation ratios (S = 1.3, 1.5, 1.8, 2.1). researchgate.netbch.ro

Based on classical nucleation theory, the relationship between induction time (τ) and supersaturation can be used to determine nucleation parameters. rsc.org As supersaturation increases, the induction time for this compound decreases, indicating that nucleation is more favorable. bch.ro This relationship allows for the calculation of the nucleation rate (J), which is the number of new crystals formed per unit time per unit volume. bch.ro Experimental data shows that as the supersaturation ratio increases, the nucleation rate (J) increases, while the number of molecules in a critical nucleus decreases, facilitating the formation of nuclei. bch.ro

Table 2: Nucleation Parameters of this compound at 33°C

| Supersaturation Ratio (S) | Induction Time (τ), s | Nucleation Rate (J), m⁻³s⁻¹ |

| 1.3 | Data not specified | Increases with S |

| 1.5 | Data not specified | Increases with S |

| 1.8 | Data not specified | Increases with S |

| 2.1 | Data not specified | Increases with S |

| Note: While specific values for induction time were measured, the provided text qualitatively describes the trend of increasing nucleation rate with supersaturation. bch.ro |

Crystal Growth Mechanisms and Morphology Control in Solution

The final morphology of this compound crystals is determined by the mechanisms of crystal growth, which are influenced by solution conditions. The growth process involves the transport of growth units to the crystal surface and their incorporation into the crystal lattice.

In pure solutions, crystal growth can occur layer by layer on flat crystal faces. However, the presence of impurities and high supersaturation can alter this mechanism. For this compound, studies have shown that in the presence of Ca(II) and Mg(II) impurities, two-dimensional (2D) nucleation on the crystal surface is favored, which is a mechanism often initiated by lattice defects. researchgate.net At higher levels of supersaturation, a multiple nucleation mechanism becomes dominant. researchgate.net

Reactivity and Chemical Transformations of Ammonium Tetraborate Tetrahydrate

Acid-Base Reactions and Hydrolytic Behavior

Ammonium (B1175870) tetraborate (B1243019) tetrahydrate is a salt derived from a weak base, ammonia (B1221849) (NH₃), and a weak acid, boric acid (H₃BO₃). crystalls.inforesearchgate.net When dissolved in water, it undergoes hydrolysis, where its ions react with water, influencing the pH of the solution. libretexts.orgfiveable.me

The ammonium ion (NH₄⁺) acts as a weak acid, donating a proton to water to form hydronium ions (H₃O⁺) and ammonia (NH₃). libretexts.orglumenlearning.com

Equation 1: Hydrolysis of the Ammonium Cation NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq) libretexts.org

Simultaneously, the tetraborate anion (B₄O₇²⁻) acts as a weak base, hydrolyzing to form boric acid and hydroxide (B78521) ions (OH⁻). In an aqueous solution, the tetraborate anion is in equilibrium with other borate (B1201080) species, primarily boric acid.

Equation 2: Hydrolysis of the Tetraborate Anion B₄O₇²⁻(aq) + 7H₂O(l) ⇌ 4H₃BO₃(aq) + 2OH⁻(aq) crystalls.info

Table 1: Hydrolysis Reactions of Ammonium Tetraborate Tetrahydrate Ions

| Ion | Type | Hydrolysis Reaction | Effect on pH |

|---|---|---|---|

| Ammonium (NH₄⁺) | Weak Acid | NH₄⁺ + H₂O ⇌ H₃O⁺ + NH₃ | Tends to lower pH (acidic) |

Complexation Reactions with Metal Ions

The tetraborate anion, [B₄O₅(OH)₄]²⁻, can act as a ligand, forming coordination complexes with various metal ions. Research has demonstrated that using large, sterically demanding transition-metal complex cations can template the crystallization of specific borate anions from aqueous solutions. bangor.ac.uk This strategy has been successful in forming salts containing tetraborate and heptaborate anions, as the large cations cannot be accommodated by simpler borate lattices. bangor.ac.uk

A notable example is the self-assembled synthesis of [Co(NH₃)₆]₂[B₄O₅(OH)₄]₃·11H₂O . bangor.ac.uk In this compound, the insular tetraborate(2-) (B1254801) anions are partnered with hexaamminecobalt(III) cations. The structure is stabilized by extensive hydrogen bonding between the polyborate anions and multiple cation-anion hydrogen bond interactions. bangor.ac.uk

Role as a Precursor in Inorganic Synthesis

This compound serves as a valuable boron source for the synthesis of other inorganic compounds, particularly metal borates and boron oxide. researchgate.net This is often achieved through high-temperature solid-state reactions or thermal decomposition (calcination). researchgate.netresearchgate.net Using ammonium tetraborate can be advantageous over boric acid, which can be volatile at high temperatures, potentially affecting the stoichiometry of the final product. researchgate.net

Synthesis of Metal Borates: this compound has been successfully used to synthesize various metal borates.

Calcium Tetraborate (CaB₄O₇): This compound was synthesized via a solid-state reaction using this compound as the boron source. researchgate.netresearchgate.net Research found that an optimal temperature of 840°C and a 2wt% excess of the ammonium tetraborate precursor led to the formation of the desired calcium tetraborate phase. researchgate.netresearchgate.net

Yttrium Orthoborate (YBO₃): Self-activated YBO₃ nanopowder was synthesized through a solid-phase method with this compound at a modified temperature of 900°C. researchgate.net

Table 2: this compound as a Precursor in Inorganic Synthesis

| Target Compound | Synthesis Method | Key Conditions | Reference |

|---|---|---|---|

| Calcium Tetraborate (CaB₄O₇) | Solid-state reaction | 840°C, 2wt% excess of precursor | researchgate.net, researchgate.net |

| Yttrium Orthoborate (YBO₃) | Solid-phase reaction | 900°C | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Acetic Acid | CH₃COOH |

| Ammonia | NH₃ |

| Ammonium Chloride | NH₄Cl |

| Ammonium Hydroxide | NH₄OH |

| This compound | (NH₄)₂B₄O₇·4H₂O |

| Boric Acid | H₃BO₃ |

| Boron Oxide | B₂O₃ |

| Calcium Hydroxide | Ca(OH)₂ |

| Calcium Tetraborate | CaB₄O₇ |

| Carbon Dioxide | CO₂ |

| Carbonic Acid | H₂CO₃ |

| Citric Acid | C₆H₈O₇ |

| Hexaamminecobalt(III) cation | [Co(NH₃)₆]³⁺ |

| Hydronium ion | H₃O⁺ |

| Hydroxide ion | OH⁻ |

| Lactic Acid | C₃H₆O₃ |

| Sodium Bicarbonate | NaHCO₃ |

| Water | H₂O |

Boron Doping in Semiconductor Materials and Thin Films

In the realm of semiconductor technology, particularly for photovoltaic applications, this compound serves as an effective and inexpensive source of boron for doping silicon thin films. This process is crucial for creating p-type semiconductor regions, which are fundamental components of solar cells.

This compound (ATT) is utilized as a boron source in an ex-situ doping method for fabricating p-type polysilicon films. jos.ac.cnresearchgate.net This approach involves applying a solution of ATT onto the silicon wafer, often through a technique like spin coating, followed by a high-temperature annealing process to facilitate the diffusion of boron atoms into the silicon lattice. researchgate.net The use of ATT has been shown to improve the crystallization of the polysilicon film, with a preferred orientation in the (111) direction. jos.ac.cnresearchgate.net Research indicates that this doping method leads to a significant increase in the grain size of the polysilicon films, with an average increase of approximately 70%, growing from a range of 16–23 nm to 21–47 nm. jos.ac.cnresearchgate.net This enhancement in grain size and the successful incorporation of boron are critical for improving the electrical performance of the polysilicon layer, which is a key factor in the efficiency of solar cells.

One of the primary advantages of using this compound is the ability to achieve excellent doping uniformity and precise control over the electrical properties of the polysilicon films. jos.ac.cn The spin-coating method of application helps ensure an even distribution of the boron source across the wafer surface. researchgate.net Subsequent annealing at temperatures of 900 °C or higher can yield a standard deviation coefficient of mean sheet resistance (Rsheet) as low as ~1%, indicating superior uniformity compared to previously reported methods. researchgate.netresearchgate.net

The electrical properties of the doped films show significant improvements. Hall measurements reveal high carrier concentrations, exceeding 10²⁰ cm⁻³, and enhanced carrier mobility of over 30 cm²/(V·s). jos.ac.cn The boron concentration in films annealed at 950 °C for 45 minutes is approximately 3 × 10²⁰ cm⁻³, with a nearly uniform distribution throughout the film's depth. jos.ac.cn By adjusting the ATT solution concentration and the annealing temperature, a wide range of sheet resistance values, from 14.5 to 1170 Ω/sq, can be achieved. researchgate.net This level of control allows for the precise tuning of the film's electrical characteristics to meet the specific requirements of solar cell designs. jos.ac.cnresearchgate.net

Table 1: Electrical Properties of Polysilicon Films Doped with this compound (ATT)

| Property | Value | Conditions |

|---|---|---|

| Carrier Concentration | >10²⁰ cm⁻³ | - |

| Carrier Mobility | >30 cm²/(V·s) | - |

| Boron Concentration | ~3 × 10²⁰ cm⁻³ | Annealed at 950 °C for 45 min |

| Mean Sheet Resistance (Rsheet) | 14.5 to 1170 Ω/sq | Controlled by T and CATT for 45 min |

| Rsheet Uniformity (σ) | < 5.0% | General |

Precursor for Boron Nitride (h-BN) Nanomaterials Synthesis

This compound also serves as a precursor in the synthesis of hexagonal boron nitride (h-BN), a two-dimensional material with properties valuable for various advanced applications.

Research has demonstrated that ammonium borate hydrate, which is formed from the reaction of boric acid and ammonia, can be used to synthesize nanocrystalline hexagonal boron nitride at relatively low temperatures. qut.edu.au The synthesis process involves the interaction of the ammonium borate precursor with ammonia at elevated temperatures. qut.edu.au Turbostratic boron nitride can be formed after heating at 550 °C for one hour, while further heating for 24 hours at the same temperature or for one hour at 1000 °C results in the formation of nanocrystalline h-BN. qut.edu.au This represents a cost-effective and scalable method for producing h-BN nanostructures, such as nanosheets and nanoparticles, avoiding the extremely high temperatures often required in traditional synthesis routes. qut.edu.au

The conditions under which h-BN is synthesized from its precursors have a profound impact on the crystallinity and morphology of the final product. nih.gov The choice of the boron precursor is a critical parameter that controls the crystallinity of the h-BN. frontiersin.org The treatment temperature of the precursor material significantly affects the microstructure and state of the precursor, which in turn influences the morphology of the resulting h-BN. nih.gov For instance, different precursors can lead to h-BN with platelet-like morphologies but varying lateral sizes and uniformity. frontiersin.org Factors such as reaction temperature, duration, and the presence of catalysts can be manipulated to control the size, shape, number of layers, and crystallinity of the h-BN nanomaterials. frontiersin.org Higher synthesis temperatures generally lead to improved crystallinity. nih.gov The ability to control these parameters is essential for tailoring the properties of h-BN for specific applications in electronics, coatings, and composites.

Fabrication of Advanced Ceramic Materials (e.g., Calcium Tetraborate, YBO₃)

This compound is an effective boron source for the solid-state synthesis of advanced ceramic materials. researchgate.net Its use as a precursor facilitates the formation of complex borate compounds at temperatures lower than those required by other methods. chemimpex.com

In one application, this compound is used as the boron source in the solid-state reaction synthesis of calcium tetraborate (CaB₄O₇). researchgate.net This process has been investigated at temperatures ranging from 800°C to 900°C. researchgate.net The synthesis is sensitive to temperature, with an optimal temperature of 840°C yielding a mixed phase of meta- and tetraborate. researchgate.net The addition of a 2wt% excess of this compound was found to promote the formation of the desired calcium tetraborate phase. researchgate.net

Similarly, it has been successfully employed in a facile solid-phase method to synthesize self-activated yttrium orthoborate (YBO₃) powder. researchgate.net This method, using a modified synthesis temperature of 900°C, was able to produce nanoparticles as small as 5 nm. researchgate.net The use of this compound as a precursor in these syntheses highlights its versatility and importance in the development of advanced ceramic materials for various technological applications.

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | (NH₄)₂B₄O₇·4H₂O |

| Boron | B |

| Silicon | Si |

| Boron Nitride (hexagonal) | h-BN |

| Calcium Tetraborate | CaB₄O₇ |

| Yttrium Orthoborate | YBO₃ |

| Boric Acid | H₃BO₃ |

Theoretical and Computational Chemistry Studies of Ammonium Tetraborate Tetrahydrate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds within a compound.

Recent studies have employed a combination of high-resolution X-ray diffraction and DFT calculations to perform detailed charge density analysis on ammonium (B1175870) tetraborate (B1243019) tetrahydrate. rsc.org This approach allows for a quantitative description of the electron density distribution throughout the crystal. By applying the Quantum Theory of Atoms in Molecules (QTAIM), researchers can analyze the properties of the electron density at specific locations, such as at the bond critical points (BCPs) between atoms. This analysis reveals the nature of the chemical bonds; for instance, the values of electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. rsc.org

For the tetraborate anion [B₄O₅(OH)₄]²⁻, DFT calculations have been used to determine its optimized geometry, energy, and vibrational frequencies. nih.govresearchgate.net Such calculations are foundational for understanding the stability and structure of the core anionic component of the compound. First-principles calculations on various borate (B1201080) crystals have further demonstrated the utility of DFT in correlating electronic structure with material properties, such as nonlinear optical responses. researchgate.netacs.org In the case of ammonium tetraborate tetrahydrate, the analysis focuses on the B-O bonds within the complex polyanion, which consists of both three-coordinate and four-coordinate boron atoms. rsc.org

The table below summarizes typical topological parameters for B-O bonds in a borate compound, as determined by DFT calculations, which are used to characterize the bonding interactions. rsc.org

| Bond Type | Electron Density at BCP (ρ(r)) [e Å⁻³] | Laplacian of Electron Density (∇²ρ(r)) [e Å⁻⁵] | Bond Character Interpretation |

| B-O (Single) | ~1.24 | ~16.5 | Primarily closed-shell with some covalent character |

| B-O (Transient) | Varies | Varies | Intermediate character between single and double bonds |

Data are representative values from DFT studies on borate molecules for illustrative purposes. rsc.org

Molecular Dynamics Simulations for Crystal Growth and Solution Behavior

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not widely published, the methodology has been extensively applied to similar systems, demonstrating its potential for understanding crystallization and solution dynamics.

Crystal Growth: MD simulations are a powerful tool for predicting crystal morphology. nih.gov This is often achieved by calculating the attachment energy, which is the energy released when a new layer of molecules adds to a growing crystal face. By simulating the interactions between the crystal faces and the surrounding medium (e.g., water), researchers can predict how a solvent influences the final crystal shape. For a related compound, ammonium perchlorate, MD simulations have successfully predicted its crystal morphology in both a vacuum and in an aqueous solution, showing which crystal faces are most likely to grow. nih.gov A similar approach could be applied to this compound to understand how factors like temperature and solvent affect its crystallization, which is known to be slow at room temperature.

Solution Behavior: In aqueous solutions, MD simulations can model the behavior of the constituent ions—ammonium (NH₄⁺) and tetraborate ([B₄O₅(OH)₄]²⁻)—and their interactions with water molecules. researchgate.net Key aspects that can be investigated include:

Hydration Shells: Determining the number and structure of water molecules surrounding each ion.

Ion Pairing: Quantifying the tendency of cations and anions to associate in solution.

Transport Properties: Calculating diffusion coefficients for the ions, which relates to the solution's conductivity.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective in predicting spectroscopic data and exploring potential chemical reactions, providing a bridge between theoretical models and experimental observations.

Spectroscopic Properties: DFT calculations have been successfully used to predict the vibrational frequencies of various polyborate ions, including the tetraborate anion B₄O₅(OH)₄²⁻. nih.govresearchgate.net By calculating the Raman shifts associated with the vibrational modes of the molecule, scientists can assign the peaks observed in experimental Raman spectra. rsc.org This is particularly useful for identifying different borate species present in an aqueous solution. nih.govresearchgate.net The agreement between calculated and experimental spectra provides strong evidence for the presence of specific molecular structures. nih.govresearchgate.netrsc.org

The table below shows a comparison of DFT-calculated and experimentally observed Raman shifts for the key polyborate anions found in aqueous solutions, demonstrating the predictive power of the method.

| Polyborate Ion | Calculated Raman Shift (cm⁻¹) nih.gov | Experimental Raman Shift (cm⁻¹) researchgate.net |

| B(OH)₄⁻ | 735.33 | 745 |

| B₃O₃(OH)₄⁻ | 599.06 | - |

| B₄O₅(OH)₄²⁻ | 551.67 | - |

| B₅O₆(OH)₄⁻ | 521.04 | 521 |

Reaction Pathways: DFT is also a key tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies. This allows for the prediction of the most favorable reaction pathways. For this compound, this could be applied to understand its thermal decomposition. A hypothetical pathway involves the loss of water and ammonia (B1221849) to ultimately form boric oxide (B₂O₃). Computational studies could elucidate the step-by-step mechanism, including the formation of intermediates. While direct studies on this compound are limited, the methodology has been proven in exploring complex reactions, such as the hydrolysis of ammonia borane (B79455) or the activation of small molecules by frustrated Lewis pairs containing boron compounds. rsc.orgbohrium.com

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

Ammonium (B1175870) tetraborate (B1243019) tetrahydrate, with the chemical formula (NH₄)₂B₄O₇·4H₂O, is a colorless, crystalline inorganic salt. samaterials.comcrystalls.info It is synthesized from the reaction of boric acid and ammonium hydroxide (B78521) in an aqueous solution. crystalls.inforesearchgate.net The compound is composed of two ammonium cations (NH₄⁺), a tetraborate anion (B₄O₇²⁻), and four water molecules of crystallization.

Current research has established its primary applications, which include its use as a flame retardant in materials like plastics, textiles, and wood, and as a corrosion inhibitor in metalworking fluids. samaterials.com It also serves as a source of boron in chemical synthesis and as a raw material for boron fertilizers in agriculture. samaterials.com In analytical chemistry, it is used as a reagent for determining boron content. Some studies have explored its potential in more specialized applications, such as in water-resistant gypsum formulations, multicolor coating materials, and as an agent to reduce coke formation during hydrocarbon processing. researchgate.net

Despite these established uses, there are notable gaps in the scientific literature. While the synthesis and basic chemical properties are understood, detailed kinetic and mechanistic studies of its formation and thermal decomposition are not extensively documented. Information regarding its detailed crystal structure and the influence of impurities on its physical and chemical properties is also an area that warrants further investigation. researchgate.net Although its role as a flame retardant is known, the specific chemical and physical processes that govern this property at a molecular level could be more deeply explored. Furthermore, while its use in agriculture is established, comprehensive studies on its long-term effects on soil chemistry and microbiology are not widely available.

Potential Avenues for Future Academic Inquiry

Future research on ammonium tetraborate tetrahydrate could be directed towards several promising areas. A primary focus could be on elucidating the detailed mechanisms of its flame-retardant action. Investigating the synergy between this compound and other flame-retardant additives could lead to the development of more effective and environmentally benign fire-retardant systems.

In the realm of materials science, the potential for creating novel composite materials incorporating this compound could be explored. researchgate.net Research into its effects on the mechanical, thermal, and optical properties of polymers and other materials could unveil new applications.

Further investigation into its crystallization process, including the effects of various impurities and process parameters on crystal growth and morphology, could lead to better control over its physical properties for specific industrial applications. researchgate.netitu.edu.tr Studies on the nucleation kinetics and metastable zone width are areas that have been explored but could benefit from more in-depth research to optimize industrial crystallization processes. researchgate.net

From an environmental and agricultural perspective, long-term studies on the fate and transport of boron from this compound-based fertilizers in different soil types are needed. Research into controlled-release formulations could enhance its efficiency as a micronutrient source while minimizing potential environmental impacts.

Finally, there is an opportunity for computational modeling and simulation studies to complement experimental work. Density functional theory (DFT) and molecular dynamics (MD) simulations could provide deeper insights into its electronic structure, bonding, and interactions with other molecules, which would be valuable for understanding its reactivity and designing new applications.

Q & A

Q. What experimental design considerations are critical for handling ammonium tetraborate tetrahydrate in aqueous solutions?

ATT exhibits limited solubility in water, requiring precise temperature control (e.g., heating to 60–80°C) to achieve homogeneous solutions for reactions. Pre-dissolution in hot deionized water followed by filtration (0.22 µm) is recommended to remove undissolved particulates . pH stabilization is essential, as ATT solutions are weakly alkaline; buffering agents like ammonium acetate (5 g/L) can mitigate pH drift during long-term experiments .

Q. How should ATT be stored to ensure long-term stability in laboratory settings?

Store ATT in airtight containers under inert gas (argon) to prevent hydration/dehydration cycles, which alter its crystalline structure. Ambient humidity should be maintained below 40% using desiccants like silica gel. Avoid contact with acids or oxidizing agents to prevent decomposition into ammonia and boric acid .

Q. What characterization methods are suitable for verifying the purity and structure of ATT?

- X-ray diffraction (XRD): Confirm phase purity using reference patterns (ICDD 00-022-1049 for monoclinic (NH₄)₂B₄O₇·4H₂O) .

- Thermogravimetric analysis (TGA): Identify dehydration steps (e.g., mass loss at ~87°C for tetrahydrate release) .

- FTIR spectroscopy: Detect B-O stretching vibrations (1,200–1,400 cm⁻¹) and NH₄⁺ bending modes (1,450 cm⁻¹) .

Advanced Research Questions

Q. How can ATT be optimized as a boron source for doping polysilicon films without forming boron-rich layers?

ATT enables uniform boron diffusion at lower temperatures (800–900°C) compared to traditional BBr₃. Use a two-step annealing process:

Pre-deposition: Expose polysilicon to ATT vapor at 800°C under N₂ flow (5 L/min) for 30 minutes.

Drive-in diffusion: Increase temperature to 950°C for 1 hour to achieve homogeneous dopant distribution. This method reduces surface boron concentration by 40% compared to BBr₃ .

Q. What methodologies resolve contradictions in reported doping efficiencies of ATT across semiconductor studies?

Discrepancies arise from variations in ATT decomposition kinetics. Standardize the boron activation ratio by:

Q. How can ATT be utilized in solid-state synthesis of borate compounds like α-CaB₄O₇?

Q. What advanced analytical techniques validate ATT-derived borate structures in catalytic applications?

- X-ray photoelectron spectroscopy (XPS): Analyze B 1s peaks (191–192 eV for trigonal BO₃ units) to confirm coordination geometry.

- Raman spectroscopy: Identify anionic borate networks (e.g., 880 cm⁻¹ for B₄O₇²⁻ rings) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.